1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride
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Overview
Description
1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride is a compound that features both pyridine and imidazole rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride typically involves the cyclocondensation of pyridine and imidazole derivatives. Common synthetic methodologies include cycloaddition, oxidative cyclization, and transannulation reactions . These reactions are often carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: This compound shares a similar structure but lacks the methanamine group.
Imidazo[1,2-a]pyridine: Another related compound with a fused imidazole and pyridine ring system.
Uniqueness
1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its dual presence of pyridine and imidazole rings makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12Cl2N4 |
---|---|
Molecular Weight |
247.12 g/mol |
IUPAC Name |
(5-pyridin-2-yl-1H-imidazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H10N4.2ClH/c10-5-9-12-6-8(13-9)7-3-1-2-4-11-7;;/h1-4,6H,5,10H2,(H,12,13);2*1H |
InChI Key |
JIAWZTHMYIJJNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(N2)CN.Cl.Cl |
Origin of Product |
United States |
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